molecular formula C10H10O2S B1348179 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 57465-40-4

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B1348179
CAS RN: 57465-40-4
M. Wt: 194.25 g/mol
InChI Key: AFSYLFPQPSYRKC-UHFFFAOYSA-N
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Description

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has attracted significant research interest due to its potential applications in various fields, including medicine, agriculture, and materials science. The compound is also known as phenylthiophene dioxide and is a derivative of thiophene, a five-membered aromatic ring containing four carbon atoms and one sulfur atom.

Scientific Research Applications

Thermodynamic Property Research

The critically evaluated thermodynamic property data for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide can be utilized in research focused on understanding the behavior of organic compounds under various conditions. This data is essential for predicting compound stability, reactivity, and interaction with other substances .

Synthesis of Polycyclic Systems

This compound is used in the synthesis of polycyclic derivatives of sulfolane (sulfolene), which are important in developing new materials with potential applications in pharmaceuticals, agrochemicals, and advanced material sciences .

Chemical Synthesis

The chemical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are studied for various reactions including ionic additions, radical initiated reactions, and Diels-Alder reactions. These studies are crucial for creating new compounds with desired properties for use in chemical synthesis .

Material Science Research

Scientists with experience in material science may explore the use of this compound in developing new materials with unique properties such as enhanced durability or conductivity .

Life Science Research

In life science research, this compound could be investigated for its biological activity and potential therapeutic applications. Its structural similarity to biologically active molecules may make it a candidate for drug development .

Analytical Chemistry

Due to its unique structure, 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide can serve as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .

Safety and Handling Studies

Research into the safety and handling of chemicals can also benefit from studying this compound. Understanding its interaction with various materials and conditions is crucial for developing safe handling protocols .

Custom Synthesis and Procurement

The compound’s availability for custom synthesis and procurement indicates its demand in various research fields where specific modifications or derivatives are required for specialized studies .

NIST - Thermodynamic Properties Springer - Synthesis of Polycyclic Systems VTechWorks - Chemical Properties Study MilliporeSigma - Safety Data Sheet MilliporeSigma - Material Science Research ChemScene - Custom Synthesis

properties

IUPAC Name

3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYLFPQPSYRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365430
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

CAS RN

57465-40-4
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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